4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone
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Description
The compound "4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone" is a chemical entity that appears to be related to various benzophenone derivatives with potential biological activity. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their properties and potential applications. For instance, benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against neoplastic cells , and other benzophenone derivatives have been studied for their reactivity towards nucleophiles .
Synthesis Analysis
The synthesis of related benzophenone derivatives involves multi-step reaction sequences. For example, a method for synthesizing a morpholine conjugated benzophenone analogue was developed through a multi-step reaction sequence, which was then evaluated for anti-proliferative activity . Another paper describes the synthesis of a polyheterocyclic compound involving a microwave-assisted one-pot process with a sequence of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration . These methods highlight the complexity and the synthetic versatility of benzophenone derivatives.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives has been characterized using various analytical techniques. X-ray crystallography has been used to determine the crystal structure of some compounds, revealing their spatial arrangement and confirming their molecular geometry . Additionally, Hirshfeld surface analysis has been employed to study intermolecular interactions within the crystal structure of these compounds .
Chemical Reactions Analysis
Benzophenone derivatives exhibit reactivity towards various nucleophiles. For instance, a benzo[b]thiophene sulfoxide derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under different conditions, leading to functionalized products . This reactivity is significant for the modification and functionalization of benzophenone derivatives for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the degree of sulfonation of a benzophenone derivative can be controlled to produce multiblock copolymers with specific properties such as water absorption and proton conductivity . The presence of different functional groups and their positions on the benzophenone core can significantly affect the compound's biological activity, as seen in the study of antiproliferative activity where the position of methyl and bromo groups was found to be crucial .
Scientific Research Applications
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
A study explored biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives containing morpholinomethyl, for their intermolecular interactions. This research contributes to the understanding of the molecular behavior of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimycobacterial Activity of Fluorinated Compounds
Synthesized fluorinated compounds, including those with morpholino and chloroaniline groups, demonstrated promising antimicrobial activities, highlighting their potential in medical research and drug development (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Anti-Neoplastic Properties
Novel 4-benzyl-morpholine-2-carboxylic acid derivatives synthesized from aryl-aryl methanones were evaluated for their anti-proliferative activity against various neoplastic cells. These findings are significant for cancer research and therapy (Al‐Ghorbani et al., 2017).
Development of Proton Exchange Membranes
Research on the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics for creating proton exchange membranes demonstrates the compound's relevance in materials science, particularly in energy and environmental applications (Ghassemi, Ndip, & Mcgrath, 2004).
Photopolymerization Initiators
The compound has been utilized in photopolymerization processes, indicating its application in industrial chemistry and materials engineering. For instance, the use of polymerizable amine with benzophenone derivatives in the photopolymerization of 1,6-Hexanediol Diacrylate highlights its role in developing new polymeric materials (Sun Meng-zhou, 2007).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUOPMAAPSXRMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643556 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-95-3 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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